3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzo[f]chromen-2-yl moiety, a naphthohydrazide core, and a hydroxy group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 1-(3-oxo-3H-benzo[f]chromen-2-yl)ethanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 3-oxo-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide.
Reduction: Formation of 3-hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl]hydrazine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antiproliferative and antimicrobial activities.
Medicine: Explored for its cardioprotective effects in models of myocardial infarction.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its cardioprotective effects may be mediated through the modulation of oxidative stress and inflammation pathways . Additionally, its antiproliferative activity may involve the inhibition of key enzymes or signaling pathways involved in cell growth and division .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide: Similar structure with a benzohydrazide core instead of a naphthohydrazide core.
2-(3-Oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate derivatives: Compounds with similar benzo[f]chromen-2-yl moiety but different functional groups.
Uniqueness
3-Hydroxy-N’-[1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]-2-naphthohydrazide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its hydroxy and hydrazone functionalities provide versatile sites for further chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C26H18N2O4 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-1-(3-oxobenzo[f]chromen-2-yl)ethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H18N2O4/c1-15(27-28-25(30)22-12-17-7-2-3-8-18(17)13-23(22)29)20-14-21-19-9-5-4-6-16(19)10-11-24(21)32-26(20)31/h2-14,29H,1H3,(H,28,30)/b27-15+ |
InChI Key |
YAAUDXDDSGRKEW-JFLMPSFJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Origin of Product |
United States |
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